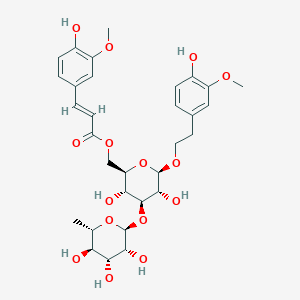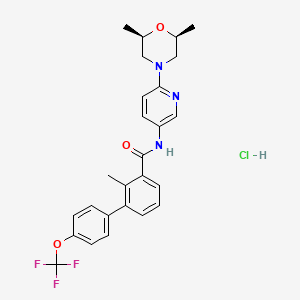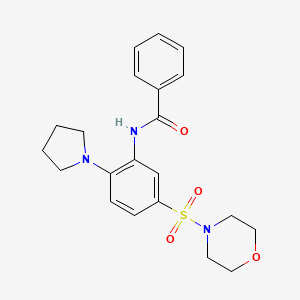
N-(5-(Morpholinosulfonyl)-2-(pyrrolidin-1-yl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NGI-1 derivative C-19 is a specific, small-molecule inhibitor of the oligosaccharyltransferase catalytic subunit STT3B, without affecting STT3A . This compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
准备方法
The synthesis of NGI-1 derivative C-19 involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
NGI-1 derivative C-19 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
NGI-1 derivative C-19 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool to study the inhibition of oligosaccharyltransferase, which is crucial for understanding glycosylation processes. In biology, it has been used to investigate the role of glycosylation in various cellular processes. In medicine, NGI-1 derivative C-19 has shown promise as a potential therapeutic agent for diseases related to glycosylation abnormalities .
作用机制
The mechanism of action of NGI-1 derivative C-19 involves the inhibition of the oligosaccharyltransferase catalytic subunit STT3B. This inhibition prevents the transfer of oligosaccharides to recipient proteins, thereby affecting glycosylation processes. The molecular targets and pathways involved include the oligosaccharyltransferase complex and the glycosylation pathway .
相似化合物的比较
NGI-1 derivative C-19 is unique in its specific inhibition of the oligosaccharyltransferase catalytic subunit STT3B. Similar compounds include other inhibitors of glycosylation enzymes, such as tunicamycin and castanospermine. NGI-1 derivative C-19 is distinct in its selectivity for STT3B, making it a valuable tool for studying glycosylation processes .
属性
分子式 |
C21H25N3O4S |
|---|---|
分子量 |
415.5 g/mol |
IUPAC 名称 |
N-(5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C21H25N3O4S/c25-21(17-6-2-1-3-7-17)22-19-16-18(8-9-20(19)23-10-4-5-11-23)29(26,27)24-12-14-28-15-13-24/h1-3,6-9,16H,4-5,10-15H2,(H,22,25) |
InChI 键 |
YEFZLCZAGCLTDQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2R)-2-hydroxyheptadecyl]hexadecanamide](/img/structure/B11936923.png)

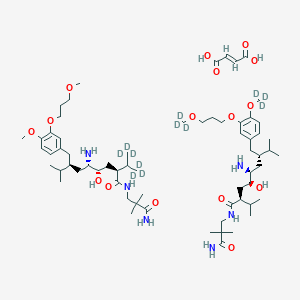
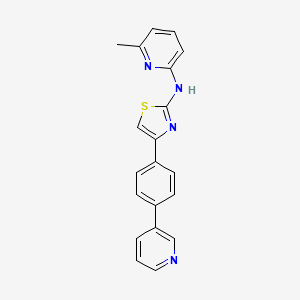
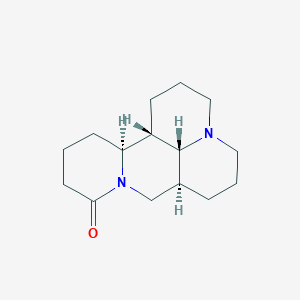
![N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-(trifluoromethyl)benzamide](/img/structure/B11936956.png)

![2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid](/img/structure/B11936969.png)

![4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxylic acid](/img/structure/B11936974.png)

